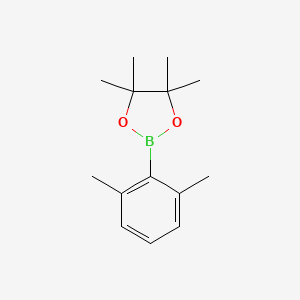
2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DMPTD, is an organic compound with a unique chemical structure. It has been studied extensively due to its potential applications in the fields of organic synthesis, drug discovery, and biochemistry. The compound has several unique properties that make it an attractive target for research and development.
Scientific Research Applications
Catalysis and Organic Synthesis
2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized in various catalytic and synthetic processes. For example, Chang et al. (2005) describe its use in palladium-catalyzed silaboration of allenes, a method for synthesizing 2-silylallylboronates from allenes. This process is regio- and stereoselective, producing homoallylic alcohols in good yields and with high syn selectivity (Chang et al., 2005).
Crystal Structure Analysis
In crystallography, this compound's structural characteristics have been examined. Clegg et al. (1996) analyzed the crystal structure of a related compound, highlighting its centrosymmetric nature and the conformations of its pinacolate groups (Clegg et al., 1996).
Synthesis of Stilbenes and Potential Therapeutics
Das et al. (2015) synthesized a series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds are precursors for boron-containing stilbenes and have potential applications in LCD technology and as therapeutics for neurodegenerative diseases (Das et al., 2015).
Preparation and Reactions
Fandrick et al. (2012) developed a scalable process for the preparation of a related compound, highlighting its use as a general propargylation reagent. They overcame challenges associated with typical aqueous workup and batch processing in its production (Fandrick et al., 2012). Additionally, Gao et al. (2014) studied the latent curing activity of dimethylaminoethoxy hetero-oxy borane derivatives for epoxy resins, showing their potential in material science (Gao et al., 2014).
Applications in Organic Chemistry
Kuznetsov et al. (2001) explored the reaction of substituted 1,3,2-dioxaborolanes with acetonitrile, leading to the formation of 2-oxazolines, a class of heterocyclic compounds useful in organic synthesis (Kuznetsov et al., 2001). Shimizu et al. (2010) used a related compound in the double nucleophilic addition reaction of ketene silyl (thio)acetals and allylborolanes, demonstrating its utility in organic transformations (Shimizu et al., 2010).
Additional Applications
Further applications include electrochemical properties and reactions (Tanigawa et al., 2016), use in the synthesis of nanoparticles for enhanced brightness emission (Fischer et al., 2013), and development as a building block for silicon-based drugs and odorants (Büttner et al., 2007) (Tanigawa et al., 2016), (Fischer et al., 2013), (Büttner et al., 2007).
properties
IUPAC Name |
2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-10-8-7-9-11(2)12(10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJMDNCXJSNIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440777 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
325141-72-8 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325141-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

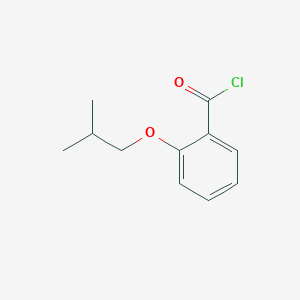
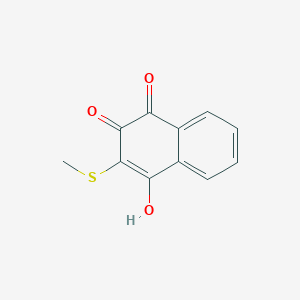

![1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3051197.png)
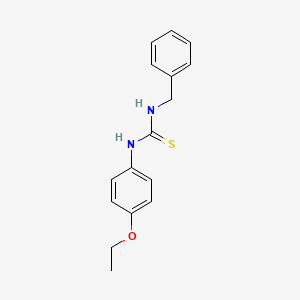
![2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B3051199.png)

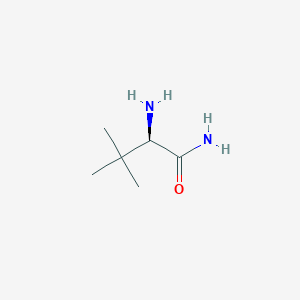
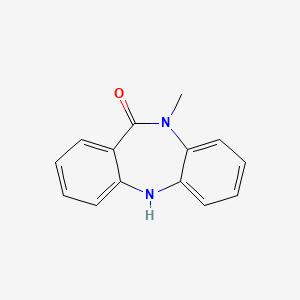
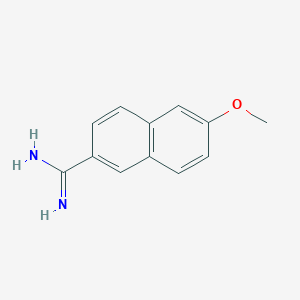

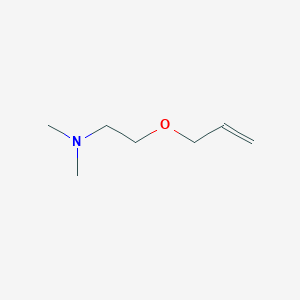
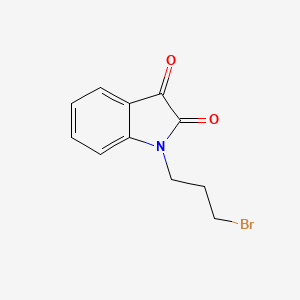
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo-](/img/structure/B3051212.png)